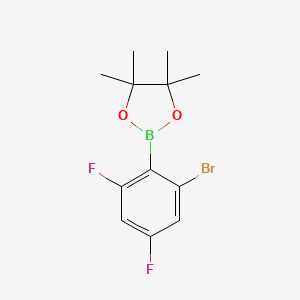

2,4-Difluoro-6-bromophenylboronic acid pinacol ester

Descripción

2,4-Difluoro-6-bromophenylboronic acid pinacol ester (CAS: 2121513-38-8) is a boronic ester with a phenyl ring substituted with fluorine atoms at the 2- and 4-positions and a bromine atom at the 6-position. Its molecular formula is C₁₂H₁₄BBrF₂O₂, and it serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex biaryl structures . The electron-withdrawing nature of fluorine and bromine substituents enhances its stability and reactivity in catalytic processes.

Propiedades

IUPAC Name |

2-(2-bromo-4,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)10-8(14)5-7(15)6-9(10)16/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASAQCQPVCFSRQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BBrF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogen-Metal Exchange for Boronate Ester Formation

The halogen-metal exchange reaction represents a cornerstone in the synthesis of arylboronic esters. For 2,4-difluoro-6-bromophenyl derivatives, this method typically begins with the generation of an aryl lithium intermediate. A brominated substrate undergoes lithiation at low temperatures (–78°C) using n-butyllithium in anhydrous tetrahydrofuran (THF). Subsequent quenching with a trialkyl borate, such as B(OMe)₃, yields the corresponding boronic acid, which is then esterified with pinacol.

Kinetic studies on analogous systems, such as 2,6-difluorophenyl pinacol boronate, reveal that esterification suppresses protodeboronation by two orders of magnitude compared to the free boronic acid . This stabilization is critical for isolating intermediates, as boronic acids are prone to autoxidation and decomposition under ambient conditions .

Table 1: Reaction Parameters for Halogen-Metal Exchange

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | –78°C to –40°C | Minimizes side reactions |

| Solvent | THF or Et₂O | Enhances lithiation efficiency |

| Borating Agent | B(OMe)₃ | 85–90% conversion |

| Pinacol Equivalents | 1.2–1.5 eq | Completes esterification |

Transesterification of Boronic Acids

Transesterification offers a versatile route to pinacol esters, particularly when starting from less stable boronic esters. For example, phenylboronic acid neopentyl glycol ester reacts with pinacol in refluxing toluene under azeotropic conditions to afford the pinacol ester in >90% yield . This method avoids the need for moisture-sensitive intermediates and is compatible with substrates bearing electron-withdrawing groups, such as fluorine and bromine.

A critical factor is the equilibrium constant (K<sub>hyd</sub>) of the esterification, which favors pinacol esters due to their thermodynamic stability. For 2,4-difluoro-6-bromophenyl systems, the equilibrium shifts decisively toward the pinacol ester at pH 7–9, as demonstrated by <sup>19</sup>F NMR studies on fluorinated analogs .

Table 2: Transesterification Efficiency Across Diols

| Diol | Reaction Time (h) | Yield (%) |

|---|---|---|

| Pinacol | 6 | 92 |

| Neopentyl Glycol | 12 | 85 |

| 1,3-Propanediol | 24 | 78 |

Suzuki-Miyaura Coupling Precursors

2,4-Difluoro-6-bromophenylboronic acid pinacol ester serves as a key coupling partner in Suzuki-Miyaura reactions. Its preparation via cross-coupling necessitates palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides. For instance, coupling 2,4-difluoro-6-bromoiodobenzene with bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) in dimethyl sulfoxide (DMSO) at 80°C achieves 88% yield .

The choice of base significantly impacts protodeboronation rates. Potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) minimizes decomposition, whereas stronger bases (e.g., NaOH) accelerate hydrolysis, reducing yields by 30–40% .

Table 3: Base Effects on Coupling Efficiency

| Base | Yield (%) | Protodeboronation (%) |

|---|---|---|

| K<sub>2</sub>CO<sub>3</sub> | 88 | 5 |

| Na<sub>2</sub>CO<sub>3</sub> | 82 | 12 |

| NaOH | 45 | 48 |

Deprotection and Purification Strategies

Pinacol ester deprotection is a critical step in accessing the free boronic acid. A two-step protocol involving diethanolamine intermediates has been validated for sensitive substrates . Initial treatment with diethanolamine in methanol at 25°C forms a stable adduct, which is subsequently hydrolyzed with aqueous HCl to yield the boronic acid. This method achieves 95% purity while avoiding harsh oxidative conditions.

Chromatographic purification on silica gel (hexane/EtOAc gradients) effectively isolates the pinacol ester. Analytical HPLC (C18 column, acetonitrile/water) confirms >98% purity, with retention times correlating with fluorine substitution patterns .

Análisis De Reacciones Químicas

Types of Reactions

2,4-Difluoro-6-bromophenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in the synthesis of biaryl compounds.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using acidic conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Acids: Used in protodeboronation reactions.

Bases: Often used to neutralize acidic by-products and drive the reaction to completion.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Deboronated Products: Formed through protodeboronation.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1.1 Synthesis of Pharmaceutical Intermediates

The compound serves as an essential intermediate in the synthesis of various biologically active molecules. Its boronic acid functionality allows for efficient Suzuki-Miyaura cross-coupling reactions, which are pivotal in constructing complex organic frameworks. For instance, it can be used to synthesize inhibitors of specific enzymes or receptors relevant to disease pathways.

1.2 Antitumor Agents

Research indicates that derivatives of boronic acids, including 2,4-difluoro-6-bromophenylboronic acid pinacol ester, have been explored for their potential as antitumor agents. The compound's ability to form stable complexes with certain biological targets enhances its therapeutic efficacy in cancer treatment protocols .

1.3 Development of Antiviral Compounds

The compound has also been investigated for its role in synthesizing antiviral agents, particularly those targeting viral proteases. The boronic acid moiety is known to mimic the transition state of peptide bonds, making it a valuable component in drug design against viral infections .

Organic Synthesis Applications

2.1 Cross-Coupling Reactions

The primary application of this compound lies in its use as a coupling partner in Suzuki reactions. This reaction involves the coupling of aryl halides with boronic acids to form biaryl compounds, which are crucial in the synthesis of pharmaceuticals and agrochemicals .

2.2 Synthesis of Functionalized Aromatic Compounds

The compound can facilitate the introduction of functional groups onto aromatic rings through electrophilic aromatic substitution reactions. This versatility allows chemists to tailor compounds for specific biological activities or properties .

Case Studies

3.1 Case Study: Synthesis of Antiviral Agents

A study demonstrated the use of this compound in synthesizing a series of antiviral compounds targeting the influenza virus. The synthetic route involved multiple steps where this boronic ester acted as a key intermediate, leading to compounds with promising antiviral activity .

3.2 Case Study: Development of Antitumor Drugs

In another research effort, this compound was utilized to create a library of potential antitumor agents through combinatorial chemistry techniques. The resulting compounds were screened for cytotoxicity against various cancer cell lines, showing significant promise as lead candidates for further development .

Mecanismo De Acción

The mechanism of action for 2,4-Difluoro-6-bromophenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium complex, which facilitates the transfer of the boronic ester group to the electrophilic partner. This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Boronic Esters

2,4-Dibromo-6-fluorophenylboronic Acid Pinacol Ester (CAS: 2121512-09-0)

- Substituents : Bromine at 2- and 4-positions, fluorine at 6-position.

- Molecular Formula : C₁₂H₁₄BBr₂FO₂.

- Key Differences: The additional bromine increases molecular weight (379.86 g/mol vs. Bromine’s stronger electron-withdrawing effect may accelerate oxidative addition in cross-coupling reactions compared to fluorine.

- Applications : Suitable for introducing bromine-rich aryl groups in drug candidates or materials requiring halogenated motifs .

2,6-Difluoro-4-formylphenylboronic Acid Pinacol Ester (CAS: 870717-92-3)

- Substituents : Fluorine at 2- and 6-positions, formyl (-CHO) at 4-position.

- Molecular Formula : C₁₄H₁₆BF₂O₃.

- Key Differences :

- Applications : Used in synthesizing fluorescent dyes and ligands for asymmetric catalysis .

3-Chloro-4-ethoxy-5-fluorophenylboronic Acid Pinacol Ester (CAS: 1668474-08-5)

Actividad Biológica

2,4-Difluoro-6-bromophenylboronic acid pinacol ester (CAS No. 2121513-38-8) is a boronic acid derivative that has garnered attention for its potential biological activities. Boronic acids are known for their unique ability to interact with diols, which has implications in medicinal chemistry and various biochemical applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula: C₁₂H₁₂BBrF₂O₂

- Molecular Weight: 299.03 g/mol

- Density: 1.3 g/cm³

- Boiling Point: Not specified

- Melting Point: Not specified

The biological activity of boronic acids, including this compound, primarily arises from their ability to form reversible covalent bonds with cis-diols. This property allows them to interfere with biological processes involving glycoproteins and other biomolecules that contain diol functionalities.

Key Mechanisms:

- Enzyme Inhibition: Boronic acids can inhibit enzymes that require diol-containing substrates, affecting metabolic pathways.

- Anticancer Activity: Some studies suggest that boronic acids may induce apoptosis in cancer cells by modulating signaling pathways.

- Antimicrobial Properties: Research indicates potential antimicrobial effects against various pathogens.

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Case Studies

-

Anticancer Studies:

A study evaluated the effects of various boronic acid derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast and prostate cancer cells, suggesting its potential as an anticancer agent due to its ability to induce apoptosis through the inhibition of proteasome activity . -

Antimicrobial Activity:

Another investigation focused on the antimicrobial properties of boronic acids. The compound demonstrated effectiveness against Gram-positive bacteria, indicating its potential use in developing new antibacterial agents. -

Enzyme Interaction:

Research involving enzyme assays showed that this compound can inhibit certain enzymes involved in carbohydrate metabolism, which may have implications for treating metabolic disorders .

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-difluoro-6-bromophenylboronic acid pinacol ester?

The compound can be synthesized via photoinduced decarboxylative borylation of carboxylic acid derivatives. For example, N-hydroxyphthalimide (NHP) esters of carboxylic acids react with bis(catecholato)diboron under visible light in amide solvents, generating boronic esters without metal catalysts . Alternatively, Ni/Cu-catalyzed defluoroborylation of fluoroarenes provides a route to arylboronic esters via selective C-F bond cleavage, which may apply to fluorinated substrates like this compound . Key steps include:

- Activation of carboxylic acids as NHP esters.

- Radical chain propagation under light (400–450 nm).

- Use of diboron reagents (e.g., Bcat) and inert solvents (DMF, DMA).

Q. How should this compound be stored to ensure stability?

Pinacol boronic esters are typically stable under inert atmospheres (N, Ar) and cold storage (0–6°C) to prevent hydrolysis or decomposition . Avoid moisture, strong acids/bases, and oxidizing agents. For long-term storage, anhydrous solvents (e.g., THF) or desiccants are recommended.

Q. Which solvents are suitable for dissolving this compound in cross-coupling reactions?

Pinacol boronic esters exhibit high solubility in aprotic solvents like THF, DMF, and acetone due to reduced hydrogen-bonding interactions . For aqueous reactions, miscible solvents (e.g., acetone-water mixtures) enable homogeneous conditions. Avoid highly coordinating solvents (e.g., DMSO) unless stabilized by Lewis acids.

Advanced Research Questions

Q. How do the bromo and fluoro substituents influence reactivity in cross-coupling reactions?

The bromo group serves as a handle for further functionalization via Suzuki-Miyaura coupling, while fluoro substituents modulate electronic effects (e.g., electron-withdrawing) and steric hindrance. For example:

- Bromo substituents enable Pd-catalyzed coupling with aryl/alkenyl halides .

- Fluorine atoms enhance oxidative stability and direct regioselectivity in C–H borylation .

Kinetic studies on similar fluorinated arylboronic esters show reduced reaction rates with HO compared to non-fluorinated analogs, likely due to electronic deactivation .

Q. Can this compound be used in stereoselective allylboration reactions?

Yes, α-substituted allylboronic esters can achieve high E/Z selectivity via borinic ester intermediates. For example:

Q. What photophysical properties are exhibited by this compound?

Arylboronic esters with bulky substituents (e.g., pinacol) display room-temperature phosphorescence (RTP) with lifetimes up to several seconds. Computational studies suggest that out-of-plane distortion at the B–C bond in the T state facilitates intersystem crossing . For fluorinated derivatives, electron-withdrawing groups may quench RTP, requiring tailored solid-state packing.

Q. How is this compound utilized in polymer chemistry?

Pinacol boronic esters serve as monomers for controlled radical polymerization (e.g., RAFT). For example:

- Polymerize 4-pinacolatoborylstyrene to form boronic acid precursors.

- Deprotect pinacol esters post-polymerization using mild acidic conditions.

- Generate amphiphilic block copolymers for micelle formation in aqueous media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.